5-Bromo-6-phenyl-4-pyrimidinamine 5-Bromo-6-phenyl-4-pyrimidinamine
Brand Name: Vulcanchem
CAS No.: 69193-23-3
VCID: VC20516676
InChI: InChI=1S/C10H8BrN3/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
SMILES:
Molecular Formula: C10H8BrN3
Molecular Weight: 250.09 g/mol

5-Bromo-6-phenyl-4-pyrimidinamine

CAS No.: 69193-23-3

Cat. No.: VC20516676

Molecular Formula: C10H8BrN3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-phenyl-4-pyrimidinamine - 69193-23-3

Specification

CAS No. 69193-23-3
Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
IUPAC Name 5-bromo-6-phenylpyrimidin-4-amine
Standard InChI InChI=1S/C10H8BrN3/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Standard InChI Key CQKCLFNPGHZTNN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NC=N2)N)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Bromo-6-phenyl-4-pyrimidinamine (C₁₀H₈BrN₃) consists of a pyrimidine ring substituted with bromine at position 5, a phenyl group at position 6, and an amine group at position 4 (Figure 1). The bromine atom introduces steric and electronic effects, while the phenyl and amine groups enhance π-stacking and hydrogen-bonding capabilities, respectively .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogue
Molecular Weight265.10 g/mol
LogP~3.2
Topological PSA25.78 Ų
Hydrogen Bond Donors1 (NH₂)

Synthetic Methodologies

Precursor-Based Approaches

A patent detailing the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (CN108997223B) offers a foundational route . The process involves:

  • Condensation: p-Bromophenylacetic acid reacts with a solid acid catalyst (e.g., sulfated zirconia) in methanol to form intermediate 1.

  • Cyclization: Intermediate 1 undergoes cyclization with dimethyl carbonate and sodium methoxide to yield a pyrimidine core.

  • Chlorination: Phosphorus oxychloride or phosgene introduces chlorine at positions 4 and 6 .

To obtain 5-bromo-6-phenyl-4-pyrimidinamine, amination of the 4-chloro intermediate via nucleophilic substitution with ammonia or amines is hypothesized. This mirrors methods used in synthesizing 4-aminopyrimidine boronic acid derivatives .

Alternative Pathways

Journal studies on ET receptor antagonists highlight the use of bromopyrimidines in medicinal chemistry. For example, introducing amine groups via Suzuki-Miyaura coupling with boronic acids (e.g., 4-aminophenylboronic acid) could provide a route to the target compound .

Physicochemical and Spectroscopic Characterization

Solubility and Stability

The compound’s LogP (~3.2) suggests moderate lipophilicity, aligning with analogs like 5-bromo-4-methyl-6-phenylpyrimidine . It is likely soluble in hydrophobic solvents (e.g., toluene) but poorly soluble in water. Stability under acidic conditions is inferred from similar compounds requiring pH-controlled amination .

Spectroscopic Data

While direct NMR/IR data for 5-bromo-6-phenyl-4-pyrimidinamine is unavailable, related pyrimidines exhibit:

  • ¹H NMR: Aromatic protons at δ7.2–8.9 ppm, NH₂ signals near δ6.6 ppm .

  • MS: Molecular ion peaks at m/z 265.10 (M+H⁺) .

Pharmacological and Industrial Applications

Medicinal Chemistry

Brominated pyrimidines are key intermediates in drug discovery. For instance, N-[5-(4-bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)pyrimidin-4-yl] sulfonamides show sub-nanomolar ET receptor antagonism . The amine group in 5-bromo-6-phenyl-4-pyrimidinamine may enable similar bioactivity via hydrogen bonding with target proteins.

Table 2: Bioactivity of Pyrimidine Analogs

CompoundETₐ IC₅₀ (nM)ETᴮ IC₅₀ (nM)Source
T-0201 (2)1.519.3
Phenethyl derivative2.2216

Material Science

The phenyl and amine groups suggest utility in metal-organic frameworks (MOFs) or as ligands in catalysis, though direct evidence is lacking.

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